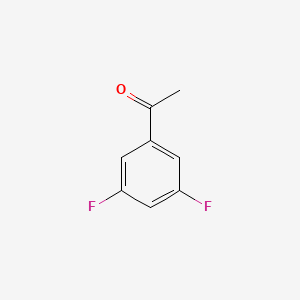

3',5'-Difluoroacetophenone

Descripción

Contextualization within Fluorinated Organic Chemistry

The field of fluorinated organic chemistry investigates compounds containing carbon-fluorine bonds. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. beilstein-journals.orgmdpi.com Despite having a similar size to hydrogen, fluorine atoms possess significantly different chemical reactivity. beilstein-journals.org The high strength and polarity of the C-F bond, coupled with the minimal steric hindrance of fluorine, are key factors. mdpi.com

Substituting hydrogen with fluorine often enhances properties like lipophilicity and metabolic stability. beilstein-journals.orgmdpi.com This modification is a critical strategy in medicinal chemistry to improve a drug's bioavailability, potency, and pharmacokinetic profile. mdpi.comlookchem.com In material science, incorporating fluorine can lead to materials with improved thermal stability and chemical resistance. lookchem.com 3',5'-Difluoroacetophenone, as a difluorinated compound, is a prime example within this class, serving as a valuable building block for creating more complex fluorinated molecules. sigmaaldrich.comcalpaclab.com

Significance of Fluorinated Acetophenones in Contemporary Chemical Research

Fluorinated acetophenones, as a class, are highly significant in modern chemical research due to their versatility as synthetic intermediates. atomfair.comchemimpex.com The presence of fluorine atoms enhances the reactivity of the aromatic ring and the carbonyl group, making these compounds valuable precursors for a wide range of organic molecules. atomfair.comlookchem.com Their utility spans several key areas:

Pharmaceutical Development: They are crucial building blocks for synthesizing new drug candidates. The fluorine substituents can improve metabolic stability and binding affinity to biological targets. chemimpex.commdpi.comlookchem.com

Agrochemicals: In the agrochemical industry, these compounds are used to develop new pesticides and herbicides with enhanced efficacy. chemimpex.comlookchem.com

Material Science: Fluorinated acetophenones are used in the design and synthesis of specialty polymers, liquid crystals, and coatings with specific, desirable properties such as thermal stability and chemical resistance. atomfair.comchemimpex.comlookchem.com

Organic Synthesis: They serve as versatile reagents and building blocks for creating complex molecular architectures, including heterocyclic compounds and molecules for studying photoreactivity. atomfair.comevitachem.comcolab.ws

The strategic placement of fluorine atoms, as seen in isomers like 2',4'-difluoroacetophenone (B1293509) and 3',4'-difluoroacetophenone, allows for fine-tuning the electronic properties and reactivity, making them indispensable tools for chemists. lookchem.com

Overview of Key Research Domains Pertaining to this compound

Research involving this compound is primarily focused on its application as a versatile building block in organic synthesis. atomfair.com Its distinct structure makes it an important intermediate in the development of a variety of functional molecules. chemimpex.com The electron-withdrawing nature of its fluorine atoms enhances its utility in cross-coupling reactions and as a precursor for heterocyclic compounds. atomfair.com

Key research domains include:

Pharmaceutical and Medicinal Chemistry: The compound is a key intermediate in the synthesis of biologically active molecules and potential drug candidates, including anti-inflammatory and analgesic drugs. chemimpex.com Its structure is incorporated into more complex molecules to create novel pharmaceuticals with potentially improved efficacy. chemimpex.com

Material Science: It is utilized in creating specialty polymers and materials where the fluorine atoms contribute to the thermal stability and chemical resistance of the final products. atomfair.comchemimpex.com

Fine and Specialty Chemicals: this compound is used to produce high-value chemicals where precision and performance are critical. chemimpex.com

Synthetic Chemistry: It serves as a starting material for the synthesis of various complex organic compounds. Researchers use it to facilitate intricate chemical reactions and innovate within their fields. chemimpex.comsigmaaldrich.com

The table below highlights specific examples of complex molecules synthesized using this compound as a precursor, demonstrating its role in advanced chemical synthesis.

| Synthesized Compound | Application/Significance | Source |

|---|---|---|

| (E)-1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl) prop-2-en-1-one | Precursor for chalcones, a class of compounds with diverse biological activities. | sigmaaldrich.com |

| 1,3,5-triarylpyrazoline fluorophores | Used in the development of fluorescent probes, for example, for detecting metal ions like Cu(i). | sigmaaldrich.com |

| (±)-fluorinated-1-(3-morpholin-4-yl-phenyl)ethylamine | Investigated in the context of creating fluorinated amine derivatives for potential pharmaceutical applications. | sigmaaldrich.com |

| 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione | A fluorinated diketone, useful as a ligand or in the synthesis of heterocyclic compounds. | sigmaaldrich.com |

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJLDNSPGPBDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333793 | |

| Record name | 3',5'-Difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123577-99-1 | |

| Record name | 3',5'-Difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-Difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 ,5 Difluoroacetophenone

Established Synthetic Routes to 3',5'-Difluoroacetophenone

Traditional synthesis of this compound relies on fundamental organic reactions, including electrophilic aromatic substitution and nucleophilic attack. These methods are well-documented and widely employed in laboratory and industrial settings.

Friedel-Crafts Acylation Approaches

A primary and direct method for synthesizing aryl ketones, including this compound, is the Friedel-Crafts acylation. organic-chemistry.orgchemguide.co.uk This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

For the synthesis of this compound, the reaction would typically involve the acylation of 1,3-difluorobenzene (B1663923) with an acetylating agent such as acetyl chloride or acetic anhydride. A common Lewis acid catalyst for this transformation is aluminum chloride (AlCl₃). google.com The reaction proceeds as the Lewis acid activates the acetylating agent, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 1,3-difluorobenzene ring to form the desired ketone.

The reaction is generally carried out using an excess of 1,3-difluorobenzene, which can also serve as the solvent, eliminating the need for an additional solvent. google.com The temperature of the reaction is a critical parameter and is typically controlled to prevent side reactions. google.com

| Reactant | Reagent | Catalyst | Typical Solvent |

|---|---|---|---|

| 1,3-Difluorobenzene | Acetyl Chloride | Aluminum Chloride (AlCl₃) | Excess 1,3-Difluorobenzene |

| 1,3-Difluorobenzene | Acetic Anhydride | Aluminum Chloride (AlCl₃) | Excess 1,3-Difluorobenzene |

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions provide an alternative pathway to this compound, particularly through the use of organometallic reagents such as Grignard reagents. studyraid.comarabjchem.org This approach involves the reaction of a Grignard reagent with an appropriate electrophile to form the target ketone.

A plausible synthetic route would involve the preparation of a Grignard reagent from 3,5-difluorobromobenzene. This is achieved by reacting 3,5-difluorobromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. mnstate.edu The resulting 3,5-difluorophenylmagnesium bromide can then be reacted with an acetylating agent like acetonitrile or N-methoxy-N-methylacetamide (Weinreb amide) to yield this compound after acidic workup. studyraid.comgoogle.com

Another potential, though less common, nucleophilic approach is nucleophilic aromatic substitution (SNAr). This would require a precursor where a leaving group other than fluorine at the 1-position of a 3,5-difluoro-substituted benzene (B151609) ring is displaced by a two-carbon nucleophile. The aromatic ring must be activated by strong electron-withdrawing groups for this reaction to be efficient. nih.govlibretexts.org

Halogenation of Acetophenone (B1666503) Precursors

The direct halogenation of acetophenone is a challenging route for the synthesis of this compound due to issues with regioselectivity. Direct electrophilic fluorination of the aromatic ring of acetophenone would likely lead to a mixture of ortho- and para-substituted products, with the meta-positions being less favored. brynmawr.eduwikipedia.org

While methods for the nuclear halogenation (bromination or chlorination) of acetophenone exist, often requiring the use of a Lewis acid to form a complex and direct the halogen to the aromatic ring, direct difluorination at the 3 and 5 positions is not a standard synthetic method. orgsyn.org The introduction of fluorine atoms onto an aromatic ring typically relies on starting with already fluorinated precursors or using specialized fluorinating agents under specific conditions, which can be difficult to control for achieving the desired 3,5-disubstituted pattern. brynmawr.eduwikipedia.org

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. These novel approaches are also applicable to the synthesis of this compound.

Continuous Flow Reactor Systems in Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing. nih.govcam.ac.uk These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. flinders.edu.aualmacgroup.com

| Parameter | Advantage |

|---|---|

| Safety | Smaller reaction volumes at any given time reduce risks. |

| Efficiency | Improved mixing and heat transfer lead to faster reactions and higher yields. |

| Control | Precise control over temperature, pressure, and reaction time. |

| Scalability | Easier to scale up production by running the system for longer or using parallel reactors. |

Green Chemistry and Solvent-Free Methodologies

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green approaches can be applied to traditional methods like the Friedel-Crafts acylation.

One significant advancement is the development of solvent-free reaction conditions, often facilitated by microwave irradiation. organic-chemistry.org For instance, the Friedel-Crafts acylation can be carried out using a solid catalyst like zinc oxide under solvent-free conditions, which simplifies the workup procedure and reduces volatile organic waste. organic-chemistry.org

Furthermore, research into alternative catalysts is ongoing. The use of less hazardous and recyclable catalysts, such as certain ionic liquids or solid acid catalysts, can replace traditional Lewis acids like aluminum chloride, which are often used in stoichiometric amounts and generate significant waste during workup. sigmaaldrich.com These greener alternatives contribute to a more sustainable synthesis of this compound. organic-chemistry.org

Metal-Catalyzed Synthetic Transformations

Metal-catalyzed reactions offer powerful and efficient pathways for the synthesis and functionalization of this compound and its derivatives. Cross-coupling reactions, in particular, have been widely explored to form new carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the direct use of this compound as a substrate in extensive cross-coupling studies are not broadly reported in seminal literature, the principles of established catalytic cycles with palladium, nickel, and copper are applicable to this fluorinated scaffold. These reactions would typically involve the coupling of an organometallic reagent with a derivative of this compound that has been appropriately functionalized with a leaving group, such as a halide.

Stereoselective Synthesis and Enantiomeric Control

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. For derivatives of this compound, the stereoselective reduction of the ketone functionality to a chiral alcohol, namely 1-(3',5'-difluorophenyl)ethanol, represents a key transformation. This has been effectively achieved through asymmetric hydrogenation and asymmetric transfer hydrogenation reactions, often employing ruthenium and rhodium-based catalysts.

These catalytic systems typically consist of a metal precursor and a chiral ligand, which coordinates to the metal center and creates a chiral environment. This chiral pocket dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol.

A notable example involves the asymmetric transfer hydrogenation of this compound. In a representative reaction, a ruthenium(II) complex, often in combination with a chiral diamine ligand such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is used as the catalyst. The reaction is typically carried out in a suitable solvent, with a hydrogen donor like formic acid or isopropanol. The choice of catalyst, ligand, and reaction conditions significantly influences both the conversion rate and the enantiomeric excess (e.e.) of the resulting chiral alcohol.

Table 1: Representative Catalytic Systems for Asymmetric Reduction of Acetophenone Analogues

| Catalyst Precursor | Chiral Ligand/Modifier | Substrate | Product | Enantiomeric Excess (e.e.) |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | This compound | (S)-1-(3',5'-Difluorophenyl)ethanol | High (expected) |

| Rh/Al₂O₃ | Cinchonidine | 3,5-Di(trifluoromethyl)acetophenone | (S)-1-(3,5-Di(trifluoromethyl)phenyl)ethanol | Up to 40% |

The development of more efficient and selective metal catalysts and chiral ligands continues to be an active area of research, aiming to provide practical and scalable routes to enantiomerically pure derivatives of this compound for various applications.

Mechanistic Investigations and Reactivity Studies of 3 ,5 Difluoroacetophenone

Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic data for every reaction involving 3',5'-difluoroacetophenone are not exhaustively compiled in single sources. However, the reactivity can be understood from fundamental principles. The fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack, thereby slowing the kinetics of such reactions. Conversely, this electron withdrawal enhances the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic addition to the carbonyl group.

Thermodynamic profiles are also affected. The stability of intermediates plays a crucial role. For instance, in electrophilic aromatic substitution, the electron-withdrawing fluorine atoms would destabilize the positively charged intermediate (the arenium ion), making the reaction less favorable thermodynamically compared to that of benzene (B151609).

Influence of Fluorine Substituents on Reactivity

The two fluorine atoms at the 3' and 5' positions are the primary determinants of the molecule's reactivity. Their influence is multifaceted, stemming from conformational and electronic effects.

Electronic Effects : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). beilstein-journals.org This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. Simultaneously, the carbonyl carbon becomes more electron-deficient, rendering it a harder electrophile and more reactive towards nucleophiles.

Conformational Effects : Fluorine substitution can dramatically influence the conformational preferences of molecules. beilstein-journals.org Studies on related α-fluoroacetophenones have shown that fluorine's presence alters the dihedral angles between the carbonyl group and the halogenated carbon, which can affect the accessibility of reactive conformations. beilstein-journals.org For instance, certain conformations that are necessary for optimal orbital overlap during a reaction may be energetically less favorable due to the fluorine substituents, thereby decreasing reactivity. beilstein-journals.org This is a counterintuitive result, as one might expect the strong inductive effect to always increase reactivity towards nucleophiles. beilstein-journals.org Research on α-halogenated ketones in borohydride (B1222165) reductions established that fluorinated derivatives can display slightly lower reactivity than chlorinated or brominated ones, a phenomenon potentially explained by the higher energy barrier to access the most reactive conformations. beilstein-journals.org

The table below, adapted from studies on α-haloacetophenones, illustrates how reactivity can vary with temperature, suggesting that conformational freedom plays a significant role.

Relative Reactivity of α-Fluoroacetophenone vs. α-Chloroacetophenone at Different Temperatures

| Temperature (°C) | Relative Reactivity (Fluoro vs. Chloro) |

|---|---|

| 0 | 1 : 1.25 |

| 20 | 1 : 1.18 |

| 40 | 1 : 1.09 |

| 60 | 1 : 1.02 |

Data adapted from a competitive reduction study on α-haloacetophenones, demonstrating temperature's influence on relative reactivity. beilstein-journals.org

Specific Reaction Classes

This compound can participate in a variety of organic reactions, serving as a versatile building block. chemimpex.comsigmaaldrich.com

Friedel-Crafts acylation is a classic method for forming ketones on an aromatic ring. byjus.commasterorganicchemistry.com this compound itself can be synthesized via the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

The mechanism involves three primary steps:

Formation of an electrophilic acylium ion from the reaction between the acyl halide and the Lewis acid catalyst. byjus.comstudy.com

Electrophilic attack of the acylium ion on the aromatic ring (1,3-difluorobenzene) to form a resonance-stabilized carbocation (arenium ion). masterorganicchemistry.com

Deprotonation of the arenium ion to restore aromaticity and yield the final product, this compound. byjus.com

Conversely, using this compound as a substrate for further acylation is challenging. The existing acetyl group is a strong deactivating group, which, combined with the deactivating effect of the two fluorine atoms, makes the ring highly resistant to further electrophilic substitution. libretexts.org

Substitution can occur on the aromatic ring. For electrophilic aromatic substitution, the directing effects of the substituents must be considered.

Acetyl Group (-COCH₃) : Strongly deactivating and a meta-director.

Fluorine Atoms (-F) : Deactivating via induction but ortho, para-directors due to resonance donation from their lone pairs.

Nucleophilic aromatic substitution (SNAAr) can also be considered. While fluorine is not an excellent leaving group, SNAAr reactions are possible on highly electron-deficient aromatic rings. The presence of the strongly deactivating acetyl group and two other fluorine atoms makes the ring electron-poor, potentially allowing for the displacement of a fluorine atom by a strong nucleophile under specific conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

Suzuki Coupling : This reaction couples an organoboron compound with an organohalide. wikipedia.org To be used in a Suzuki coupling, this compound would typically need to be modified. For example, if brominated at the 4' position, it could act as the organohalide partner. The general mechanism involves an oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to form the coupled product. libretexts.orgnrochemistry.com

Heck Reaction : This reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required to participate as the halide partner. The mechanism involves the oxidative addition of the halide to the palladium catalyst, followed by alkene insertion and beta-hydride elimination. wikipedia.org

Reduction : The most common reduction reaction for this compound involves the carbonyl group. The ketone can be readily reduced to a secondary alcohol, 1-(3,5-difluorophenyl)ethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). beilstein-journals.org Studies on related fluorinated ketones have investigated their reactivity towards borohydride reduction to understand the electronic and conformational effects of fluorine. beilstein-journals.orgbeilstein-journals.org

Oxidation : The acetyl group is generally resistant to oxidation under mild conditions. However, the methyl group of the acetyl moiety can undergo oxidation under specific, often harsh, conditions. For instance, the haloform reaction (using a base and halogen) could convert it into a carboxylate (3,5-difluorobenzoate). The aromatic ring itself is highly deactivated and not prone to oxidation. While direct oxidation examples are sparse, the oxidation of complex acetophenone (B1666503) derivatives in multi-step syntheses has been documented. nih.gov

Photocyclization and Norrish-Yang Type Reactions

The Norrish-Yang reaction is a well-documented photochemical process that aromatic ketones can undergo. nih.gov This intramolecular reaction typically involves the photoexcitation of the carbonyl group to a triplet state, followed by the abstraction of a γ-hydrogen atom, leading to the formation of a 1,4-biradical intermediate. nih.govwikipedia.org This biradical can then cyclize to form a cyclobutanol, a process known as Yang cyclization, or it can undergo cleavage (Norrish Type II) to yield an enol and an alkene. nih.gov

While the photochemical behavior of acetophenone and its derivatives has been a subject of interest, specific studies detailing the photocyclization or Norrish-Yang type reactions of this compound are not extensively documented in the reviewed literature. However, the general principles of these reactions can be applied to predict its likely behavior. The core of the reaction is the ability of the excited ketone to abstract a hydrogen atom from the γ-position of an alkyl chain. For this compound itself, which lacks an appropriate γ-hydrogen on its acetyl group, an intramolecular Norrish-Yang reaction is not possible. Such a reaction would necessitate the presence of a suitable alkyl chain, for instance, in a molecule like 4-(3,5-difluorobenzoyl)butane.

The fluorine atoms on the aromatic ring of this compound are expected to influence the photochemical properties of the molecule. Electron-withdrawing groups, such as fluorine, can affect the energy levels of the excited states and the reactivity of the carbonyl group. The efficiency of intersystem crossing from the singlet to the triplet excited state, a crucial step for the Norrish-Yang reaction, could be altered by the presence of these halogen substituents.

In a broader context, photochemical reactions of aromatic carbonyl compounds can also include intermolecular processes. For instance, excited ketones can abstract hydrogen atoms from other molecules in the reaction medium. nih.gov Recent research has also explored the catalyst-free photochemical fluorination of aromatic carbonyl compounds at the benzylic position under UV-A irradiation using reagents like Selectfluor. chemrxiv.orgresearchgate.net This demonstrates the potential for the excited state of such ketones to participate in hydrogen atom transfer (HAT) processes, which is the initial step in the Norrish-Yang reaction.

Although direct experimental data on the Norrish-Yang photocyclization of a suitably substituted 3',5'-difluorophenyl ketone is scarce, the foundational principles of photochemistry suggest that such a reaction would be feasible. The primary requirements would be the presence of an accessible γ-hydrogen and the ability of the difluorinated aromatic ketone to efficiently populate the reactive triplet state upon photoirradiation.

Vinylogous Nitroaldol Reactions

The vinylogous nitroaldol, or Henry, reaction is a carbon-carbon bond-forming reaction that involves the addition of a nitronate to an aldehyde or ketone. While direct studies on this compound in this specific reaction were not prominent in the surveyed literature, the reactivity of structurally similar difluoroacetophenone derivatives provides significant insight. A notable example is the use of Difluoroisoxazolacetophenone (DFIO) as a difluoroalkylation reagent in organocatalytic vinylogous nitroaldol reactions with 1,2-diketones. nih.govsapub.org

In these reactions, an in-situ remote C-C bond cleavage of DFIO generates a γ,γ-difluoroisoxazole nitronate. This nitronate then undergoes a base-catalyzed vinylogous nitroaldol addition to various electrophiles, including isatins and cyclic 1,2-diketones. nih.govsapub.org This process highlights the utility of the difluoroacetophenone moiety in facilitating the formation of complex, fluorinated molecules. The reaction provides a mild method for the synthesis of difluoroisoxazole-substituted 3-hydroxy-2-oxindoles. nih.govsapub.org

The general mechanism of the Henry reaction commences with the deprotonation of a nitroalkane at the α-carbon to form a nitronate. This nucleophilic nitronate then attacks the carbonyl carbon of an aldehyde or ketone. Subsequent protonation of the resulting β-nitro alkoxide yields a β-nitro alcohol. The reaction is reversible and can be catalyzed by a base.

The following table summarizes the results of the organocatalytic debenzoate vinylogous nitroaldol reaction between a nitronate generated from a difluoroacetophenone precursor and various isatins, as reported in the literature. nih.govsapub.org

| Entry | Isatin Derivative | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | N-benzyl isatin | 95 | >20:1 |

| 2 | N-methyl isatin | 92 | >20:1 |

| 3 | N-allyl isatin | 93 | >20:1 |

| 4 | N-Boc isatin | 91 | >20:1 |

| 5 | 5-Bromo-N-benzyl isatin | 96 | >20:1 |

| 6 | 5-Chloro-N-benzyl isatin | 94 | >20:1 |

| 7 | 5-Fluoro-N-benzyl isatin | 93 | >20:1 |

| 8 | 5-Nitro-N-benzyl isatin | 85 | >20:1 |

| 9 | 5-Methyl-N-benzyl isatin | 94 | >20:1 |

| 10 | 7-Fluoro-N-benzyl isatin | 92 | >20:1 |

Data sourced from studies on difluoroisoxazolacetophenone, a structurally related compound. nih.govsapub.org

Intermolecular Interactions and Hydrogen Bonding Studies

The presence of two fluorine atoms on the aromatic ring of this compound significantly influences its capacity for intermolecular interactions, particularly hydrogen bonding. A study on the hydrogen bond docking preference of phenol (B47542) with various halogenated acetophenones revealed that halogenation has a pronounced effect on the interaction site.

For unsubstituted acetophenone, phenol shows a preference for docking on the methyl side. This preference is attributed to a subtle energetic advantage. The introduction of halogen atoms onto the phenyl ring of acetophenone alters this preference. The study of various halogenated acetophenones provides a framework for understanding the behavior of this compound. The fluorine atoms, being highly electronegative, can affect the electron density of the aromatic ring and the carbonyl oxygen, thereby modulating the strength of the hydrogen bond.

The following table summarizes the observed vibrational frequencies of the OH stretch in phenol-acetophenone complexes, which is a sensitive probe of the hydrogen bond strength. A larger redshift (a shift to lower frequency) from the free OH stretch frequency indicates a stronger hydrogen bond.

| Acetophenone Derivative | Docking Site | OH Stretch Frequency (cm-1) | Redshift from Free OH (cm-1) |

|---|---|---|---|

| Acetophenone | Methyl | 3485 | 149 |

| Acetophenone | Phenyl | 3525 | 109 |

| 4'-Fluoroacetophenone | Methyl | 3488 | 146 |

| 4'-Fluoroacetophenone | Phenyl | 3529 | 105 |

| 4'-Chloroacetophenone | Methyl | 3489 | 145 |

| 4'-Chloroacetophenone | Phenyl | 3530 | 104 |

| 4'-Bromoacetophenone | Methyl | 3489 | 145 |

| 4'-Bromoacetophenone | Phenyl | 3530 | 104 |

Data adapted from a study on halogenated acetophenones.

The data indicates that for para-substituted halogenated acetophenones, the methyl-side docking remains preferred, and the strength of the hydrogen bond is not dramatically altered compared to the unsubstituted acetophenone. For this compound, the two electron-withdrawing fluorine atoms are expected to decrease the basicity of the carbonyl oxygen, which might lead to a slightly weaker hydrogen bond compared to acetophenone. However, the interplay of electrostatic interactions and potential C-H···F or C-H···O interactions could lead to more complex structural preferences. The precise nature of these interactions for this compound would require specific experimental and computational investigation.

Advanced Spectroscopic Characterization of 3 ,5 Difluoroacetophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of 3',5'-Difluoroacetophenone. The presence of spin-active nuclei such as ¹H, ¹³C, and ¹⁹F provides a comprehensive dataset for unambiguous structural assignment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and acetyl group protons. The acetyl protons (-COCH₃) typically appear as a sharp singlet in the upfield region, generally around δ 2.6 ppm. This signal is a singlet because there are no adjacent protons to cause spin-spin splitting.

The aromatic region displays a more complex pattern due to the fluorine substituents. The proton at the C2' position (ortho to the acetyl group) and the proton at the C6' position are chemically equivalent, as are the fluorine atoms at C3' and C5'. The single proton at the C4' position (para to the acetyl group) gives rise to a distinct signal. Due to coupling with the two meta-fluorine atoms, the H4' proton appears as a triplet. The two equivalent H2' and H6' protons couple to the adjacent fluorine atoms and appear as a doublet of doublets or a triplet, often observed further downfield due to the deshielding effect of the carbonyl group.

Table 1: Representative ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COCH₃ | ~2.6 | Singlet (s) | N/A |

| H-4' | ~7.3 | Triplet (t) | ~8.8 (³JHF) |

Carbon-13 (¹³C) NMR Analysis

In the ¹³C NMR spectrum of this compound, the carbonyl carbon is the most deshielded, appearing significantly downfield (typically >195 ppm). The methyl carbon of the acetyl group is found in the upfield region (~27 ppm).

The aromatic carbons exhibit signals in the range of 110-165 ppm. The carbon atoms directly bonded to fluorine (C3' and C5') show large one-bond carbon-fluorine coupling constants (¹JCF), resulting in distinct doublets. These couplings are typically in the range of 240-260 Hz. The other aromatic carbons also show smaller couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF), which aids in their assignment. The C1' carbon, attached to the acetyl group, is a quaternary carbon and often shows a weaker signal.

Table 2: Expected ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Key Couplings |

|---|---|---|

| -C OCH₃ | ~196 | Triplet (due to ⁴JCF) |

| C -1' | ~141 | Triplet (due to ³JCF) |

| C -2', C -6' | ~113 | Doublet (due to ³JCF) |

| C -3', C -5' | ~163 | Doublet (¹JCF ≈ 250 Hz) |

| C -4' | ~110 | Triplet (due to ²JCF) |

Fluorine-19 (¹⁹F) NMR Applications

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about fluorinated compounds. chembiobiochem.comnih.gov With a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR spectra are relatively easy to acquire and interpret. wikipedia.orgaiinmr.com The chemical shift range for ¹⁹F is much wider than for ¹H, making it excellent for distinguishing between structurally similar fluorinated isomers. wikipedia.orgslideshare.net

For this compound, the two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring. The signal will appear as a multiplet due to coupling with the ortho (H4') and meta (H2', H6') protons. This technique is particularly useful in quality control and reaction monitoring to confirm the presence and substitution pattern of fluorine in synthetic intermediates and final products. nih.gov

Through-Space Spin-Spin Couplings (e.g., ¹H–¹⁹F, ¹³C–¹⁹F)

Through-space spin-spin couplings occur when two nuclei are close in space, typically within the sum of their van der Waals radii, regardless of the number of bonds separating them. nih.gov This phenomenon is particularly well-studied for fluorine-containing compounds. nih.gov For instance, in 2'-fluoro-substituted acetophenone (B1666503) derivatives, significant through-space couplings between the fluorine atom and the acetyl group's protons (⁵JHF) and carbon (⁴JCF) are observed. nih.gov These couplings are highly dependent on the conformation of the molecule, with the s-trans conformer, where the fluorine and acetyl group are on opposite sides of the C-C single bond, being preferred to minimize repulsion. nih.gov

In the case of this compound, the fluorine atoms are located in the meta positions relative to the acetyl group. This positioning makes significant through-space coupling between the fluorine atoms and the acetyl group's protons or carbon unlikely, as they are not held in close spatial proximity by the molecular framework. The observed couplings between fluorine and the acetyl group would primarily be through-bond interactions, which are typically much smaller over five or more bonds (e.g., ⁵JHF, ⁴JCF). nih.gov

Solvent Effects on NMR Parameters

The choice of deuterated solvent can significantly influence NMR parameters such as chemical shifts and coupling constants. unn.edu.ngucla.edu This is due to variations in solvent polarity, magnetic susceptibility, and specific intermolecular interactions (e.g., hydrogen bonding). researchgate.netuit.no For instance, changing from a non-polar solvent like benzene-d₆ to a polar aprotic solvent like DMSO-d₆ can induce noticeable shifts in proton and carbon resonances. unn.edu.ng

In the case of this compound, polar solvents may interact with the carbonyl group, leading to a downfield shift of the resonances of nearby protons and carbons. Solvent choice can also be used strategically to resolve overlapping signals in complex spectra. researchgate.net The magnitude of through-space coupling constants, when present, has also been shown to correlate with the dielectric constant of the solvent, highlighting the role of the medium in conformational preferences. nih.gov Therefore, consistent reporting of the solvent used is crucial for the comparison and interpretation of NMR data. myuchem.comsimsonpharma.com

Vibrational Spectroscopy

For this compound, the FTIR and Raman spectra are expected to show characteristic bands for the carbonyl group, the aromatic ring, and the C-F bonds.

C=O Stretch: A strong, sharp absorption band is expected in the FTIR spectrum around 1680-1700 cm⁻¹, characteristic of an aryl ketone.

Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring.

C-F Stretch: Strong absorption bands associated with the carbon-fluorine stretching vibrations are typically observed in the 1100-1300 cm⁻¹ region.

CH₃ Vibrations: Bending and stretching vibrations for the methyl group of the acetyl function appear in the fingerprint region and around 2900-3000 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies and aid in the assignment of experimental bands observed in the FTIR and Raman spectra. semanticscholar.orgnih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C=O Stretch | ~1690 | FTIR (strong), Raman (moderate) |

| Aromatic C=C Stretch | ~1600, ~1450 | FTIR, Raman |

| C-F Stretch | ~1250, ~1150 | FTIR (strong) |

| C-H Aromatic Stretch | >3000 | FTIR, Raman |

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its functional groups. The presence of the carbonyl group (C=O) is typically observed as a strong absorption band in the region of 1700-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the fluorine substituents on the phenyl ring. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring generally produce a series of bands in the 1600-1400 cm⁻¹ region. The C-F stretching vibrations, a key feature of this molecule, give rise to strong absorptions typically found in the 1350-1100 cm⁻¹ range.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Carbonyl (C=O) Stretch | 1700-1680 |

| Aromatic C=C Stretch | 1600-1400 |

| C-F Stretch | 1350-1100 |

| C-H Bending | < 900 |

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Carbonyl (C=O) Stretch | 1700-1680 |

| Aromatic Ring Breathing | ~1000 |

| C-F Symmetric Stretch | 1300-1100 |

Vibrational Spectral Assignments and Potential Energy Distribution

A detailed understanding of the vibrational modes is achieved through theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and their corresponding atomic motions. The Potential Energy Distribution (PED) analysis provides a quantitative assignment of each vibrational mode by indicating the contribution of different internal coordinates (stretching, bending, etc.) to that mode. For this compound, PED analysis would precisely assign the contributions of C=O stretching, phenyl ring vibrations, C-F stretching and bending, and methyl group deformations to the calculated vibrational frequencies, allowing for a confident interpretation of the experimental FTIR and FT-Raman spectra.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound reveals information about its electronic transitions. Like other acetophenone derivatives, it is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically occurring at shorter wavelengths with high intensity, arise from the excitation of electrons in the aromatic π-system. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is expected at longer wavelengths and is generally of lower intensity. The position and intensity of these bands can be influenced by the solvent polarity and the electronic effects of the fluorine atoms.

| Transition | Approximate Wavelength (nm) | Molar Absorptivity (ε) |

| π → π | 240-280 | High |

| n → π | 300-330 | Low |

Mass Spectrometry (MS) Techniques

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, which is crucial for structural confirmation. Under electron ionization (EI), the molecule is expected to form a molecular ion peak (M⁺) corresponding to its molecular weight (156.13 g/mol ). Common fragmentation pathways for acetophenones include the cleavage of the bond between the carbonyl group and the methyl group, leading to the formation of a [M-15]⁺ ion (loss of CH₃). Another characteristic fragmentation is the formation of the benzoyl cation [C₆H₃F₂CO]⁺. The presence of two fluorine atoms will influence the isotopic pattern and the stability of the resulting fragments.

| Ion | m/z | Description |

| [C₈H₆F₂O]⁺ | 156 | Molecular Ion (M⁺) |

| [C₇H₃F₂O]⁺ | 141 | Loss of methyl group ([M-15]⁺) |

| [C₆H₃F₂]⁺ | 113 | Loss of CO from the benzoyl cation |

| [CH₃CO]⁺ | 43 | Acetyl cation |

X-ray Crystallographic Analysis for Conformation and Structure

A definitive determination of the three-dimensional structure of this compound in the solid state can be achieved through single-crystal X-ray diffraction. This technique would provide precise measurements of bond lengths, bond angles, and dihedral angles. Key structural parameters of interest would include the C=O bond length, the C-F bond lengths, and the planarity of the phenyl ring. The analysis would also reveal the conformation of the acetyl group relative to the aromatic ring and detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing.

| Parameter | Expected Value |

| C=O Bond Length | ~1.22 Å |

| Aromatic C-C Bond Lengths | ~1.39 Å |

| C-F Bond Lengths | ~1.35 Å |

| C-C-O Bond Angle | ~120° |

| Dihedral Angle (Ring-C=O) | Variable |

Computational Chemistry Approaches in 3 ,5 Difluoroacetophenone Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying medium-sized organic molecules like 3',5'-Difluoroacetophenone. arxiv.orgarxiv.org This method offers a favorable balance between computational cost and accuracy, making it well-suited for a detailed analysis of molecular properties. arxiv.org DFT calculations are instrumental in understanding the geometry, vibrational modes, and electronic nature of the molecule.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, a key aspect of its structure is the orientation of the acetyl group relative to the difluorophenyl ring. This leads to the possibility of different conformers.

DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311G(d,p), are used to explore the potential energy surface of the molecule and identify stable conformers. dergipark.org.trresearchgate.net Studies on similar acetophenone (B1666503) derivatives have shown that the s-trans conformer, where the carbonyl group is oriented away from the larger substituents on the ring, is generally more stable than the s-cis conformer. acs.org This preference is often attributed to minimizing steric hindrance and electrostatic repulsion. For this compound, the trans conformer, with the methyl group pointing away from the fluorine atoms, is expected to be the global minimum on the potential energy surface.

The optimized geometrical parameters, including bond lengths and angles, can be calculated and compared with experimental data if available. These calculations provide a precise picture of the molecular structure at the atomic level.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated) Note: This table presents hypothetical data representative of DFT calculations for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.215 Å |

| Bond Length | C-C (ring) | 1.390 Å |

| Bond Length | C-F | 1.350 Å |

| Bond Angle | C-C-O | 120.5° |

| Bond Angle | F-C-C | 118.0° |

Vibrational Frequency Calculations

Once the optimized geometry is obtained, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. psu.eduuit.no These calculations are based on the second derivatives of the energy with respect to the atomic coordinates.

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.govsurfacesciencewestern.comresearchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the ketone group, C-F stretching, and various aromatic C-C and C-H vibrations. Discrepancies between calculated and experimental frequencies can arise because theoretical calculations often pertain to the gaseous state, while experiments are typically conducted in the solid or liquid phase. nih.gov

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Modes of this compound Note: This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1710 | 1695 | Carbonyl Stretch |

| ν(C-F) | 1250 | 1235 | C-F Symmetric Stretch |

| ν(C-C)ring | 1605 | 1590 | Aromatic Ring Stretch |

| δ(C-H)CH3 | 1450 | 1440 | Methyl Bend |

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule. dntb.gov.uayoutube.com

For this compound, the HOMO is expected to be localized primarily on the difluorophenyl ring, while the LUMO is likely centered on the carbonyl group and the adjacent carbon atoms of the ring. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. DFT calculations provide the energies of these orbitals and allow for the visualization of their spatial distribution.

Table 3: Frontier Molecular Orbital Energies of this compound Note: This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netwolfram.comavogadro.ccuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

In the MEP map of this compound, the region around the carbonyl oxygen atom is expected to show a negative potential (typically colored red), indicating an electron-rich area susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the carbon atom of the carbonyl group will exhibit a positive potential (colored blue), signifying electron-deficient areas prone to nucleophilic attack. The fluorine atoms will also influence the electrostatic potential of the aromatic ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduucsb.eduaimspress.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

NBO analysis can quantify the delocalization of electron density, often described as hyperconjugative interactions, by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov For this compound, this analysis can reveal interactions between the lone pairs on the oxygen and fluorine atoms and the antibonding orbitals of the aromatic ring and the carbonyl group. The stabilization energies associated with these interactions provide insight into the molecule's electronic stability.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To understand the electronic transitions and predict the UV-Visible absorption spectrum of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.netosti.govcecam.orgcnr.it This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to transitions such as the n → π* transition of the carbonyl group and the π → π* transitions of the aromatic system. These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational method and to gain a deeper understanding of the nature of the electronic excitations. ekb.eg

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These calculations, which solve the Schrödinger equation, are instrumental in determining the electronic structure, geometry, and various spectroscopic properties of molecules.

In the context of this compound, ab initio calculations, particularly at the Density Functional Theory (DFT) level, would be employed to predict its stable conformations. The presence of the acetyl group and the fluorine atoms influences the molecule's geometry. A key aspect to investigate would be the rotational barrier of the acetyl group relative to the difluorinated phenyl ring. The fluorine atoms at the meta positions are expected to have a significant impact on the electron distribution within the aromatic ring, which in turn affects the carbonyl group's properties.

For halogenated acetophenones, computational studies have shown that the nature and position of the halogen substituent can influence hydrogen bond docking preferences and spectroscopic characteristics. nih.govdergipark.org.tr For this compound, ab initio calculations could elucidate how the strong electronegativity of the fluorine atoms alters the electrostatic potential of the molecule, particularly around the carbonyl oxygen, which is a primary site for intermolecular interactions.

Table 1: Representative Theoretical Data for a Halogenated Acetophenone (2,4'-dibromoacetophenone) from DFT Calculations

| Parameter | Calculated Value |

| C=O Bond Length | 1.221 Å |

| C-Br Bond Length (aromatic) | 1.912 Å |

| C-Br Bond Length (aliphatic) | 1.951 Å |

| Dipole Moment | 2.54 D |

This table is illustrative and based on data for a different halogenated acetophenone to demonstrate the type of information obtainable from ab initio calculations. dergipark.org.tr

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of molecular behavior, including conformational changes and interactions with other molecules, such as solvents.

For this compound, MD simulations would be particularly useful for understanding its behavior in different environments, such as in various solvents or in a biological system. The simulations could reveal how solvent molecules arrange themselves around the solute and how this solvation structure influences the compound's properties and reactivity. Studies on other aromatic molecules have shown that the solvent can significantly affect conformational preferences and reaction pathways. rsc.org

A key area of investigation for this compound using MD would be the dynamics of the acetyl group's rotation and the flexibility of the molecule as a whole. The interactions between the fluorine atoms and surrounding solvent molecules would also be of interest, as these can influence the compound's solubility and partitioning behavior.

While specific MD simulation studies on this compound are not prominent in the literature, the techniques are widely applied to similar molecules. For example, MD simulations have been used to study the aggregation behavior of aromatic pollutants and their interactions within complex environments. researchgate.net Such studies provide a framework for how MD could be applied to understand the intermolecular interactions of this compound.

Quantum Chemical Descriptors and Reactivity Parameters

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. These descriptors are often calculated using DFT and are invaluable for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

For this compound, several key quantum chemical descriptors would provide insight into its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The two fluorine atoms in the meta positions of this compound are expected to significantly influence these descriptors. Their electron-withdrawing nature would likely lower both the HOMO and LUMO energy levels and increase the molecule's electrophilicity. Studies on other halogenated aromatic compounds have demonstrated the profound effect of halogen substitution on these reactivity parameters. chemrxiv.org

Table 2: Illustrative Quantum Chemical Descriptors for a Representative Aromatic Molecule

| Descriptor | Definition | Typical Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | ELUMO - EHOMO | 5.3 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 |

This table provides a conceptual overview of quantum chemical descriptors and their typical values for an aromatic system; specific values for this compound would require dedicated calculations.

By calculating these descriptors for this compound, researchers can predict its reactivity in various chemical reactions and its potential for interaction with biological targets.

Derivatization and Functionalization Strategies Involving 3 ,5 Difluoroacetophenone

Regio-selective Derivatization Techniques

Regio-selective derivatization of the aromatic ring of 3',5'-difluoroacetophenone is governed by the directing effects of its substituents. In electrophilic aromatic substitution (EAS), an incoming electrophile replaces a hydrogen atom on the benzene (B151609) ring. The existing substituents determine the position of this substitution.

The substituents on the ring are:

An acetyl group (-COCH₃): This group is moderately deactivating and a meta-director. It withdraws electron density from the ring through resonance and inductive effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the position meta to itself (the C5' position, which is already substituted with fluorine).

Two fluorine atoms (-F): Halogens are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

In this compound, the positions are influenced as follows:

The C2' and C6' positions are ortho to the acetyl group and ortho to a fluorine atom.

The C4' position is para to the acetyl group and ortho to both fluorine atoms.

The directing effects of the substituents are therefore in conflict. The acetyl group strongly directs meta (to the already substituted C3' and C5' positions), while the fluorine atoms direct ortho and para (to the C2', C4', and C6' positions). In such cases, the outcome of an electrophilic substitution reaction is not always straightforward and can lead to a mixture of products. However, the ortho, para-directing effect of the halogens often overrides the meta-directing effect of the acetyl group, especially for halogenation. The C4' position is sterically the most accessible and is activated by two fluorine atoms, making it a likely site for substitution. Ultimately, the precise reaction conditions, including the nature of the electrophile and the catalyst used, will determine the regiochemical outcome. minia.edu.egmasterorganicchemistry.com

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| Acetyl (-COCH₃) | Deactivating | meta |

| Fluoro (-F) | Deactivating | ortho, para |

Formation of Halogenated Derivatives

Halogenation of the aromatic ring of this compound is a key method for introducing further functional handles. This is typically achieved through electrophilic aromatic substitution, where a halogen atom (Cl, Br, or I) acts as the electrophile. wikipedia.org

Bromination: A common method for the bromination of acetophenone (B1666503) involves using bromine (Br₂) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). orgsyn.org For this compound, the reaction would proceed by generating the electrophilic bromine species, which then attacks the aromatic ring. As discussed in the previous section, the regioselectivity is directed by the existing substituents. The fluorine atoms direct the incoming bromine to the ortho and para positions (C2', C4', C6'). The most probable product would be substitution at the C4' position due to activation from two fluorine atoms and lower steric hindrance compared to the C2' and C6' positions. A detailed procedure for the bromination of unsubstituted acetophenone describes the dropwise addition of bromine to a mixture of acetophenone and aluminum chloride, followed by heating to complete the reaction. orgsyn.org A similar approach could be adapted for this compound.

Chlorination and Iodination: Chlorination can be achieved using chlorine (Cl₂) with a Lewis acid catalyst. Potent chlorinating agents like trichloroisocyanuric acid in sulfuric acid have been used for deactivated substrates. google.com Iodination is typically more difficult as it is a reversible reaction, but it can be accomplished using iodine in the presence of an oxidizing agent (like nitric acid) to remove the hydrogen iodide byproduct. For this compound, these reactions would also be expected to yield substitution primarily at the positions activated by the fluorine atoms.

Derivatization for Enhanced Analytical Performance (e.g., LC-MS/MS, HPLC-FLD)

For trace analysis of ketones like this compound in complex matrices, direct detection can be challenging due to poor chromatographic retention on reversed-phase columns or low ionization efficiency in mass spectrometry. nih.gov Chemical derivatization of the carbonyl group is a common strategy to overcome these limitations. ddtjournal.com The goal is to introduce a moiety that enhances detectability by fluorescence (for HPLC-FLD) or improves ionization for mass spectrometry (LC-MS/MS).

Common derivatization reagents for ketones react with the carbonyl group to form stable derivatives such as hydrazones or oximes.

2,4-Dinitrophenylhydrazine (DNPH): This is a widely used reagent that reacts with ketones to form 2,4-dinitrophenylhydrazone derivatives. These derivatives are chromophoric, allowing for sensitive UV detection, and can be analyzed by LC-APPI-MS (Atmospheric Pressure Photoionization-Mass Spectrometry). researchgate.netnih.gov

Hydroxylamine: Forms oxime derivatives, introducing a nitrogen atom that can improve ionization efficiency in ESI-MS. ddtjournal.com

Girard's Reagents (e.g., Girard's Reagent T): These are hydrazide reagents that contain a quaternary ammonium group, which imparts a permanent positive charge on the derivative. This significantly enhances detection sensitivity in positive-ion ESI-MS/MS. nih.gov

2-Hydrazinoquinoline (HQ): An analog of 2-hydrazinopyridine with greater hydrophobicity, HQ reacts with ketones to form derivatives with improved retention on reversed-phase LC columns and enhanced MS detection. nih.gov

2-Nitrophenylhydrazine (2-NPH): Used for derivatizing ketones for HPLC with diode array detection (DAD) and can be coupled with on-line APCI-MS for identification. nih.gov

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent forms oxime derivatives that are highly electron-capturing, making them suitable for sensitive analysis by gas chromatography with electron capture detection (GC-ECD).

Table 2: Derivatization Reagents for Ketone Analysis

| Reagent | Functional Group Targeted | Derivative Formed | Analytical Enhancement |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl | Hydrazone | UV absorbance, APPI-MS signal researchgate.netnih.gov |

| Hydroxylamine | Carbonyl | Oxime | ESI-MS ionization ddtjournal.com |

| Girard's Reagent T | Carbonyl | Hydrazone | Permanent positive charge for ESI-MS nih.gov |

| 2-Hydrazinoquinoline (HQ) | Carbonyl | Hydrazone | Increased hydrophobicity, MS signal nih.gov |

| O-PFBHA | Carbonyl | Oxime | Suitability for GC-ECD analysis |

Synthesis of Polyfunctional Fluorine-Containing Building Blocks

This compound serves as a versatile starting material for the synthesis of more complex, polyfunctional molecules that are themselves valuable building blocks. Key reactions involve the acetyl group, which can participate in various condensation reactions.

Synthesis of Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation, which is an aldol condensation between an acetophenone derivative and a benzaldehyde derivative. nih.govijarsct.co.inrsc.org The reaction of this compound with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) yields a chalcone (B49325). ijarsct.co.in These chalcones are polyfunctional, containing two aromatic rings, a ketone, and an α,β-unsaturated system, and are precursors to flavonoids and various heterocyclic compounds. nih.gov

Synthesis of β-Diketones: Fluorinated β-diketones can be synthesized from this compound via a Claisen condensation with an appropriate ester. For example, reaction with a trifluoroacetate ester would yield a 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. sigmaaldrich.com These fluorinated β-diketones are important ligands in coordination chemistry and are precursors for the synthesis of heterocycles. scribd.comresearchgate.net

Synthesis of Pyrazoles: Pyrazoles, a class of five-membered nitrogen-containing heterocycles, can be readily synthesized from chalcone or β-diketone intermediates. The reaction of a 1,3-dicarbonyl compound (like a β-diketone) or an α,β-unsaturated ketone (like a chalcone) with hydrazine or its derivatives leads to a cyclocondensation reaction that forms the pyrazole ring. organic-chemistry.org Thus, this compound is a precursor to a wide range of 3,5-disubstituted pyrazoles containing a 3',5'-difluorophenyl group. researchgate.netbohrium.comrsc.orgnih.gov

Table 3: Polyfunctional Building Blocks from this compound

| Starting Material | Reagent | Reaction Type | Product Class |

| This compound | Substituted Benzaldehyde | Claisen-Schmidt Condensation | Chalcone ijarsct.co.innih.gov |

| This compound | Ester (e.g., Ethyl trifluoroacetate) | Claisen Condensation | β-Diketone sigmaaldrich.com |

| Chalcone or β-Diketone derivative | Hydrazine | Cyclocondensation | Pyrazole organic-chemistry.org |

Transformation to Fluorinated Amines and Amino Acids

The carbonyl group of this compound is a key site for transformation into nitrogen-containing functionalities like amines and, subsequently, amino acids.

Synthesis of Fluorinated Amines: The most direct method for converting a ketone to an amine is through reductive amination . wikipedia.orgmasterorganicchemistry.com This process involves two main steps, which can often be performed in a single pot:

Imine Formation: The ketone (this compound) reacts with an amine (such as ammonia or a primary amine) under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine intermediate. wikipedia.org

Reduction: The imine is then reduced to the corresponding amine. masterorganicchemistry.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), as they are mild enough to selectively reduce the imine in the presence of the starting ketone. harvard.educommonorganicchemistry.com This method allows for the synthesis of a variety of primary and secondary amines. For instance, the synthesis of (±)-fluorinated-1-(3-morpholin-4-yl-phenyl)ethylamines has been described starting from this compound via reductive amination. sigmaaldrich.com

Synthesis of Fluorinated Amino Acids: While more complex, pathways exist to convert acetophenones into amino acids. One conceptual approach involves leveraging the amine synthesized via reductive amination. Further chemical steps would be required to introduce a carboxylic acid functionality. Alternatively, established amino acid syntheses can be adapted. For example, a modified Strecker synthesis could potentially be used, although this typically starts from an aldehyde. The synthesis of amino acids often involves multi-step sequences where the acetophenone core provides the carbon skeleton. google.comresearchgate.netmdpi.com For instance, the nitration of an acetophenone followed by reduction can yield an aminoacetophenone, which can then be further elaborated into an amino acid structure through various synthetic routes. researchgate.net

Applications in Complex Organic Synthesis and Materials Science

Intermediate in Pharmaceutical Development

3',5'-Difluoroacetophenone, also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated acetophenone (B1666503) that serves as a versatile intermediate in the synthesis of pharmaceuticals. sigmaaldrich.comchemimpex.comsigmaaldrich.com Its unique difluorinated structure is valuable in medicinal chemistry for creating novel drug candidates. chemimpex.com The presence of fluorine atoms can significantly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity to biological targets, making it a key component in the development of biologically active molecules. chemimpex.com

This compound is a recognized building block in the synthesis of various pharmaceuticals, including those developed as anti-inflammatory and analgesic drugs. chemimpex.com The fluorine substituents on the phenyl ring can modify the biological activity of a compound, which is an advantage in drug design. chemimpex.com While many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, the development of new agents with improved efficacy and safety profiles is an ongoing area of research. nih.gov The synthesis of novel heterocyclic compounds, which often begins with precursors like substituted acetophenones, is a common strategy for discovering new anti-inflammatory and analgesic agents. nih.govmdpi.comsemanticscholar.org

For instance, acetophenone derivatives are used to create chalcones, which are precursors to various heterocyclic systems with demonstrated anti-inflammatory activities. The synthesis of new benzothiazole (B30560) derivatives, for example, has led to compounds with significant in vivo anti-inflammatory and analgesic effects. nih.gov

Table 1: Compound Classes Investigated for Anti-inflammatory & Analgesic Properties

| Compound Class | Precursor Type | Therapeutic Target (Example) |

|---|---|---|

| Benzothiazoles | Substituted Anilines / Acetophenones | Cyclooxygenase (COX) |

| Nicotinic Acid Hydrazides | Substituted Anilines | Inflammation pathways |

This table illustrates general synthetic strategies in the field; specific examples derived directly from this compound require targeted synthesis and evaluation.

While this compound is a valuable fluorinated building block, it is its structural isomer, 2',4'-difluoroacetophenone (B1293509), that is a key precursor in the synthesis of the widely used antifungal drug Fluconazole. nih.govresearchgate.net The synthesis of Fluconazole involves creating a central propan-2-ol core substituted with two 1,2,4-triazole (B32235) rings and a 2,4-difluorophenyl group. nih.govnih.gov

However, the development of new antifungal agents to combat growing resistance is a critical area of research. nih.gov Medicinal chemists synthesize analogs and derivatives of existing drugs like Fluconazole by modifying the aromatic ring or the triazole moieties to create more potent drugs. nih.govnih.gov In this context, building blocks like this compound are of significant interest for creating novel antifungal candidates with different substitution patterns on the phenyl ring, aiming to improve efficacy against resistant fungal strains.

Human African Trypanosomiasis (HAT), or sleeping sickness, is a disease for which current treatments have limitations, necessitating the development of new drugs. nih.gov Medicinal chemistry efforts in this area include the design of novel heterocyclic scaffolds that can be rapidly modified. nih.gov

Chalcones, which can be synthesized from acetophenones and benzaldehydes, are known precursors to pyrimidines, a class of compounds that has shown antitrypanosomal activity. nih.gov Research has demonstrated that 4-phenyl-6-(pyridin-3-yl)pyrimidines possess antitrypanosomal properties. nih.govresearchgate.net The substitution pattern on the phenyl ring is crucial for activity. For example, studies on related pyrimidine (B1678525) derivatives have shown that substituents like methoxy (B1213986) and bromo groups at the 3- or 4-position of the phenyl ring influence the compound's potency. nih.gov A 3-fluorophenyl substituent has also been evaluated in these structures. nih.gov The use of this compound provides a direct route to introduce a 3,5-difluorophenyl moiety into such scaffolds, which can be explored for enhanced antitrypanosomal activity.

Table 2: Examples of Substituted Pyrimidines and their Antitrypanosomal Activity

| Compound Type | B-Ring Substituent | Target | IC₅₀ Value (µM) |

|---|---|---|---|

| 4-Phenyl-6-(pyridin-3-yl)pyrimidine | 3-Methoxyphenyl | T. b. rhodesiense | 8.0 |

| 4-Phenyl-6-(pyridin-3-yl)pyrimidine | 3-Bromophenyl | T. b. rhodesiense | 2.0 |

| 4-Phenyl-6-(pyridin-3-yl)pyrimidine | 3-Fluorophenyl | T. b. rhodesiense | 12.4 |

| 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine | 2-Methoxyphenyl | T. b. rhodesiense | 0.38 |

Data from a study on novel antitrypanosomal agents, illustrating the impact of phenyl ring substitution on activity. nih.govresearchgate.net

This compound is a key starting material in Diversity-Oriented Synthesis (DOS), a strategy used to create libraries of structurally diverse molecules for drug discovery. nih.gov The acetophenone scaffold is a building block for a wide range of natural product analogs, including flavones, chalcones, and aurones, which are frequently studied as lead compounds. nih.gov The rational design of new bioactive molecules is a fundamental task in the search for new medicines. nih.gov

The introduction of the 3,5-difluorophenyl group can be a strategic decision in drug design to enhance properties such as membrane permeability and metabolic stability, or to modulate binding interactions with a specific biological target. The compound can be used to synthesize a variety of more complex molecules, such as:

(E)-1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl) prop-2-en-1-one (a chalcone (B49325) derivative). sigmaaldrich.comsigmaaldrich.com

1,3,5-triarylpyrazoline fluorophores. sigmaaldrich.comsigmaaldrich.com

1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. sigmaaldrich.comsigmaaldrich.com

These intermediates can then be further elaborated into a wide array of potential drug candidates. nih.gov

Protein tyrosine phosphatase 1B (PTP1B) is a well-recognized therapeutic target, particularly for type 2 diabetes and obesity, as it plays a role in down-regulating insulin (B600854) signaling. nih.govfrontiersin.org The development of PTP1B inhibitors is therefore a significant area of pharmaceutical research. nih.govresearcher.life Functionalized acetophenones have been synthesized and evaluated for their PTP1B inhibitory activity, with some derivatives showing good results. nih.gov